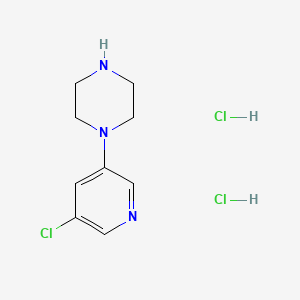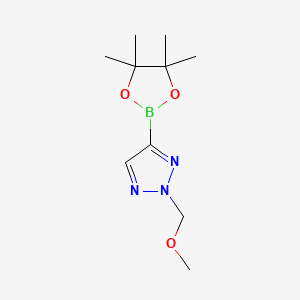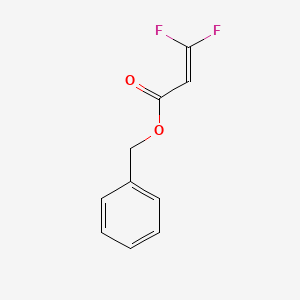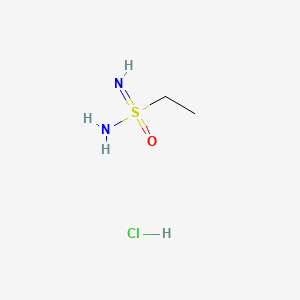
Ethanesulfonoimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonoimidamide hydrochloride is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonimidamide group, which is a sulfur-containing functional group with a tetrahedral sulfur center. The hydrochloride form of ethanesulfonoimidamide is typically used to enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonoimidamide hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines under controlled conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which is then converted to the sulfonimidamide by treatment with a suitable reagent such as a base or an acid .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
Ethanesulfonoimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidamide group to other sulfur-containing functional groups.
Substitution: The sulfonimidamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce sulfonamides .
科学的研究の応用
Ethanesulfonoimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with unique properties
作用機序
The mechanism of action of ethanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The sulfonimidamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to ethanesulfonoimidamide hydrochloride include sulfonamides, sulfoximines, and other sulfonimidates. These compounds share the presence of a sulfur-containing functional group but differ in their specific chemical structures and properties .
Uniqueness
What sets this compound apart is its unique combination of a sulfonimidamide group with a hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers exploring new frontiers in chemistry, biology, medicine, and materials science.
特性
分子式 |
C2H9ClN2OS |
|---|---|
分子量 |
144.63 g/mol |
IUPAC名 |
(aminosulfonimidoyl)ethane;hydrochloride |
InChI |
InChI=1S/C2H8N2OS.ClH/c1-2-6(3,4)5;/h2H2,1H3,(H3,3,4,5);1H |
InChIキー |
XDNUTAXJXPPCIC-UHFFFAOYSA-N |
正規SMILES |
CCS(=N)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)

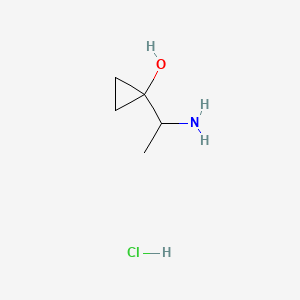
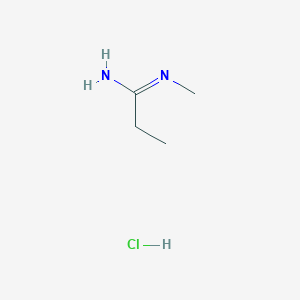
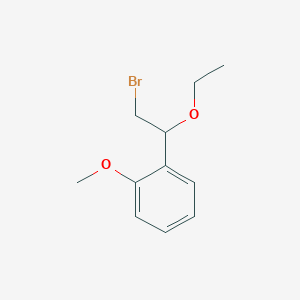
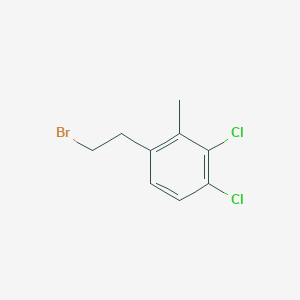
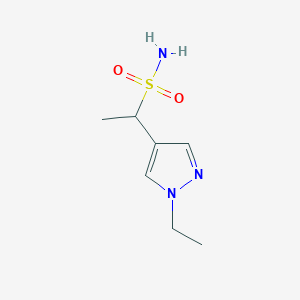
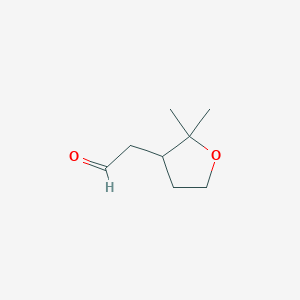
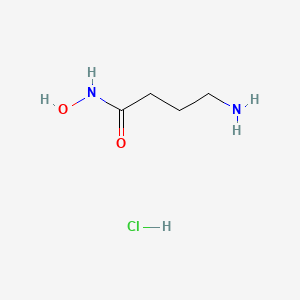
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
